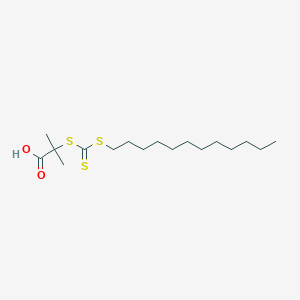

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGVGDQHQHOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467083 | |

| Record name | DDMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461642-78-4 | |

| Record name | S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461642-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic Acid

Introduction

This compound, commonly known as DDMAT, is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its application is central to the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. This technical guide provides a comprehensive overview of a common and effective protocol for the laboratory-scale synthesis of DDMAT. The intended audience for this document includes researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a detailed, practical understanding of this synthesis.

Chemical Reaction Scheme

The synthesis of DDMAT is typically achieved through a multi-step, one-pot reaction involving 1-dodecanethiol, carbon disulfide, and chloroform in the presence of a phase transfer catalyst and a strong base. The overall reaction is depicted below:

1-Dodecanethiol + Carbon Disulfide + Chloroform → this compound

Data Presentation: Reagents and Conditions

The following table summarizes the key quantitative data and properties of the reagents involved in this synthesis protocol.[1][2]

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |

| 1-Dodecanethiol | C₁₂H₂₆S | 202.42 | 0.1 | ~24.5 mL | RAFT "R" Group Source |

| Carbon Disulfide | CS₂ | 76.13 | 0.1 | ~7.6 g (6.0 mL) | Trithiocarbonate Source |

| Chloroform | CHCl₃ | 119.38 | 0.15 | ~22.4 g (15.1 mL) | Carboxylic Acid Backbone |

| Acetone | C₃H₆O | 58.08 | - | 48 g + 10 g | Solvent |

| Sodium Hydroxide (50% aq.) | NaOH | 40.00 | 0.105 + 0.5 | As required | Base |

| Sodium Hydroxide (beads) | NaOH | 40.00 | - | 5 g | Base |

| Aliquat® 336 | C₂₅H₅₄ClN | 404.16 | 0.004 | ~1.6 g | Phase Transfer Catalyst |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As required | Acidification |

| Hexane | C₆H₁₄ | 86.18 | - | 350 mL | Recrystallization Solvent |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | As required | Drying Agent |

Experimental Protocol

This section details the step-by-step methodology for the synthesis and purification of DDMAT.

1. Preparation of the Reaction Mixture:

-

In a suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel), dissolve 1-dodecanethiol (0.1 mol) and Aliquat® 336 (0.004 mol) in 48 g of acetone.[1][2]

-

Begin stirring the solution and add 50% aqueous sodium hydroxide solution (0.105 mol).[1][2]

-

In a separate container, prepare a solution of carbon disulfide (0.1 mol) in 10 g of acetone. Slowly add this solution dropwise to the reaction mixture using the dropping funnel. A color change from colorless to yellow should be observed.[1][2]

2. Formation of the Trithiocarbonate Intermediate:

-

Allow the reaction to proceed for 20 minutes after the complete addition of the carbon disulfide solution.[1][2]

-

To the yellow reaction mixture, add chloroform (0.15 mol).[1][2]

-

Subsequently, add 50% aqueous sodium hydroxide solution (0.5 mol) dropwise, followed by the addition of 5 g of solid sodium hydroxide beads.[1][2]

-

Maintain the reaction temperature between 15-20°C and continue stirring overnight.[1][2]

3. Work-up and Isolation:

-

After overnight stirring, filter the reaction mixture to remove any solid precipitates. Collect the filtrate.[1]

-

Wash the collected solid residue with a small amount of acetone and combine the washings with the filtrate.

-

Concentrate the combined acetone layers under reduced pressure (e.g., using a rotary evaporator) until a dry residue is obtained.[1]

-

Dissolve the resulting solid in water and acidify the aqueous solution with concentrated hydrochloric acid until a yellow solid precipitates out completely.[1]

-

Collect the yellow solid product by filtration and wash it thoroughly with water to remove any inorganic salts.[1]

4. Purification:

-

Dissolve the crude yellow solid in approximately 350 mL of hexane.[1]

-

Dry the hexane solution over anhydrous magnesium sulfate and then filter to remove the drying agent.[1]

-

Cool the filtrate in an ice bath or refrigerator to induce precipitation of the pure product as yellow flakes.[1]

-

Collect the purified product by filtration and dry under vacuum. The expected yield is approximately 85%.[1]

-

The final product has a melting point in the range of 62-64°C.[1]

Visualizations

Synthesis Pathway

The following diagram illustrates the key chemical transformations in the synthesis of DDMAT.

References

what is 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

An In-depth Technical Guide to 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (DDMAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in the field of polymer chemistry. Commonly known as DDMAT, this compound is a highly efficient chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This document will delve into its chemical and physical properties, synthesis, applications in polymer synthesis, and its relevance in drug development.

Chemical and Physical Properties

This compound is a trithiocarbonate-based compound essential for controlled radical polymerization. Its chemical structure allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | DDMAT, S-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate, 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid[1] |

| CAS Number | 461642-78-4[1][2] |

| Molecular Formula | C17H32O2S3[1][3] |

| Molecular Weight | 364.63 g/mol [1][3] |

| InChI | InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19) |

| InChIKey | DZFGVGDQHQHOKZ-UHFFFAOYSA-N[3] |

| SMILES | CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale yellow solid/powder[1] |

| Melting Point | 57-63 °C |

| Boiling Point | 506.0 ± 29.0 °C (Predicted)[1] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 2.89 ± 0.10 (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, acetone, and tetrahydrofuran. |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Wavenumbers |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.3 (t, 2H, -S-CH₂-), ~1.7 (s, 6H, -C(CH₃)₂-), ~1.2-1.4 (m, 18H, -(CH₂)₉-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~220 (C=S), ~180 (C=O), ~55 (-C(CH₃)₂-), ~37 (-S-CH₂-), ~22-32 (alkyl chain carbons), ~14 (-CH₃) |

| FT-IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2850-2960 (C-H stretch), ~1700 (C=O stretch), ~1050-1250 (C-S stretch) |

Synthesis of DDMAT

The synthesis of this compound is a multi-step process that can be performed in a standard laboratory setting.

Experimental Protocol: Synthesis of DDMAT

Materials:

-

n-Dodecanethiol

-

Acetone

-

Aliquat 336 (phase transfer catalyst)

-

50% Sodium hydroxide solution

-

Carbon disulfide

-

Chloroform

-

Concentrated hydrochloric acid

-

Hexane

-

Magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve n-dodecanethiol (0.1 mol) and Aliquat 336 (0.004 mol) in 48 g of acetone.[1]

-

To this solution, add 50% sodium hydroxide solution (0.105 mol).[1]

-

Slowly add a solution of carbon disulfide (0.1 mol) in 10 g of acetone dropwise. The reaction mixture will turn from colorless to yellow.[1]

-

After stirring for 20 minutes, add chloroform (0.15 mol) followed by the dropwise addition of 50% NaOH solution (0.5 mol) and 5 g of NaOH beads.[1]

-

Stir the reaction mixture overnight at 15-20 °C.[1]

-

Filter the mixture and collect the filtrate. Wash the solid residue with acetone and combine the acetone layers.

-

Concentrate the acetone solution to dryness.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the yellow solid by filtration and wash with water.[1]

-

For purification, dissolve the solid in approximately 350 mL of hexane, dry the solution with magnesium sulfate, and filter.[1]

-

Cool the organic solution to precipitate the final product as yellow flakes. An expected yield is around 85%.[1]

Application in RAFT Polymerization

DDMAT is a highly effective chain transfer agent for RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The RAFT Polymerization Mechanism

The RAFT process involves a series of addition-fragmentation equilibria that control the growth of polymer chains.

Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAM)

This protocol describes a typical RAFT polymerization using DDMAT to synthesize poly(N-isopropylacrylamide), a thermoresponsive polymer widely studied for drug delivery applications.

Materials:

-

N-isopropylacrylamide (NIPAM) (monomer)

-

This compound (DDMAT) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), DDMAT (e.g., 32.2 mg, 0.088 mmol), and AIBN (e.g., 2.9 mg, 0.0176 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be adjusted to target a specific molecular weight.

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol.

-

Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Logical Workflow for Synthesis and Polymerization

The following diagram illustrates the overall workflow from the synthesis of the RAFT agent to the final polymer product.

Applications in Drug Development

The ability of DDMAT to facilitate the synthesis of well-defined polymers has significant implications for drug development. Polymers with controlled architectures are crucial for creating advanced drug delivery systems.

Key Applications:

-

Stimuli-Responsive Polymers: DDMAT is used to synthesize "smart" polymers that respond to changes in their environment, such as temperature or pH. For example, poly(N-isopropylacrylamide) (PNIPAM), synthesized using DDMAT, exhibits a lower critical solution temperature (LCST) and can be designed to release a drug cargo in response to a localized temperature increase.

-

Block Copolymers for Micellar Drug Delivery: The living nature of RAFT polymerization allows for the synthesis of block copolymers. These can self-assemble into micelles in aqueous solutions, with a hydrophobic core for encapsulating poorly water-soluble drugs and a hydrophilic shell for stability and biocompatibility.

-

Polymer-Drug Conjugates: The carboxylic acid group in DDMAT can be used as a handle for conjugating drugs or targeting ligands to the polymer chain. This allows for the creation of targeted drug delivery systems that can selectively accumulate in diseased tissues.

-

Biomaterials and Tissue Engineering: Polymers synthesized with DDMAT can be used to create scaffolds for tissue engineering, hydrogels for controlled release, and coatings for medical devices to improve their biocompatibility.

Safety Information

Table 4: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-(DODECYLSULFANYLTHIOCARBONYLSULFANYL)-2-METHYLPROPIONIC ACID | 461642-78-4 [chemicalbook.com]

- 2. 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic Acid | 461642-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-(((Dodecylsulfanyl)carbonothioyl)sulfanyl)-2-methylpropanoic acid | C17H32O2S3 | CID 11473994 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic Acid (DDMAT)

CAS Number: 461642-78-4

This technical guide provides a comprehensive overview of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid, a key reagent in the field of polymer chemistry. Primarily intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.

Core Properties and Specifications

This compound, commonly referred to as DDMAT, is a highly effective chain transfer agent used to mediate controlled radical polymerizations. Its chemical structure allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.

Physicochemical Data

The following table summarizes the key physicochemical properties of DDMAT.

| Property | Value | Reference |

| Molecular Formula | C17H32O2S3 | [1][2] |

| Molecular Weight | 364.63 g/mol | [1] |

| Appearance | Pale yellow solid/powder or crystals | [1][3] |

| Melting Point | 57-64 °C | [1][3] |

| Density | 1.082 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 2.89 ± 0.10 (predicted) | [1] |

| Storage Temperature | 2-8°C | [1][3] |

| Solubility | Soluble in hexane | [1][4] |

Spectroscopic and Analytical Data

The structural integrity of DDMAT is typically confirmed through various spectroscopic methods.

| Analysis Method | Expected Characteristics |

| ¹H NMR (CDCl₃) | Peaks corresponding to the dodecyl chain, the methyl groups, and the carboxylic acid proton. |

| ¹³C NMR (CDCl₃) | Signals for the carbons in the dodecyl chain, the quaternary carbon, the methyl groups, the carboxylic acid, and the thiocarbonyl group. |

| FT-IR | Characteristic vibrational bands for C=S, C-S, O-H, and C=O bonds. |

| Purity (HPLC) | Typically >95-98% |

Synthesis and Purification

DDMAT can be synthesized through a multi-step process involving commercially available starting materials. The following is a general experimental protocol for its preparation.

Experimental Protocol for Synthesis

Materials:

-

1-Dodecanethiol

-

Acetone

-

Tricaprylylmethylammonium chloride (Aliquat 336)

-

50% Sodium hydroxide solution

-

Carbon disulfide

-

Chloroform

-

Concentrated Hydrochloric acid

-

Hexane

-

Magnesium sulfate

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 1-dodecanethiol (0.10 mol) and tricaprylylmethylammonium chloride (0.004 mol) in acetone (48.1 g) and cool the mixture to 10°C.[4]

-

Slowly add 50% sodium hydroxide solution (0.11 mol) over 20 minutes, maintaining the temperature.[4]

-

After stirring for an additional 15 minutes, add a solution of carbon disulfide (0.10 mol) in acetone (10.09 g) dropwise over 20 minutes. The solution will turn yellow.[4]

-

After 10 minutes, add chloroform (0.15 mol) in one portion.[4]

-

Subsequently, add 50% sodium hydroxide solution (0.5 mol) dropwise over 30 minutes and continue stirring the reaction mixture overnight.[4]

-

Add 150 mL of water to the reaction mixture, followed by acidification with concentrated hydrochloric acid (25 mL).[4]

-

Purge the mixture with nitrogen to evaporate the acetone.[4]

-

Collect the resulting solid by filtration and wash it with 2-propanol.[4]

-

The filtrate is concentrated to dryness, and the resulting solid is recrystallized from hexane to yield yellow crystals of DDMAT.[1][4] The final product should be dried under vacuum.

Application in RAFT Polymerization

DDMAT is a versatile RAFT agent suitable for the controlled polymerization of a wide range of monomers, including styrenics, acrylates, and methacrylates. The carboxylic acid functionality of DDMAT allows for the synthesis of polymers with a terminal acid group, which can be further modified.

General Experimental Protocol for RAFT Polymerization

Materials:

-

Monomer (e.g., p-acetoxystyrene)

-

DDMAT

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., 1,4-dioxane or bulk)

Procedure:

-

In a dry Schlenk tube, add the desired amounts of DDMAT, monomer, and AIBN.[5]

-

Seal the tube with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles.[5]

-

Backfill the tube with nitrogen.[5]

-

Initiate the polymerization by placing the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C).[5]

-

Monitor the progress of the polymerization by taking samples at regular intervals for analysis by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).[5]

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

The resulting polymer can be purified by precipitation in a suitable non-solvent.

Visualizing the RAFT Polymerization Mechanism

The following diagram illustrates the key steps involved in the RAFT polymerization process mediated by DDMAT.

Caption: Workflow of RAFT polymerization mediated by DDMAT.

Safety and Handling

DDMAT should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as an irritant to the skin, eyes, and respiratory system.[1] For detailed safety information, please consult the Safety Data Sheet (SDS).

This technical guide provides a solid foundation for the understanding and utilization of this compound in research and development. Its well-documented role as a RAFT agent makes it an invaluable tool for the synthesis of advanced polymeric materials.

References

- 1. 2-(DODECYLSULFANYLTHIOCARBONYLSULFANYL)-2-METHYLPROPIONIC ACID | 461642-78-4 [chemicalbook.com]

- 2. 2-(((Dodecylsulfanyl)carbonothioyl)sulfanyl)-2-methylpropanoic acid | C17H32O2S3 | CID 11473994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. polymersource.ca [polymersource.ca]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DDMAT RAFT Agent: Mechanism and Application in Polymer Chemistry

A Note to the Reader: The term "DDMAT RAFT agent" refers to a chemical compound used in the field of polymer chemistry. It is not a therapeutic agent, and there is no evidence of its use in drug development, cancer therapy, or any biological signaling pathways. This guide provides a detailed technical overview of its mechanism of action within its correct scientific context: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction to DDMAT and RAFT Polymerization

The DDMAT RAFT agent, chemically known as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, is a highly effective chain transfer agent (CTA) employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[3]

DDMAT's versatility makes it suitable for the polymerization of a wide array of monomers, including styrenics, acrylates, and methacrylates.[4] Its chemical structure, featuring a trithiocarbonate group, a dodecyl chain, and a carboxylic acid moiety, provides a unique combination of properties that are beneficial for controlling polymerization reactions.

Chemical Structure of DDMAT:

-

IUPAC Name: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid[2]

Mechanism of Action in RAFT Polymerization

The core of RAFT polymerization lies in a degenerative chain transfer process mediated by the RAFT agent (in this case, DDMAT). This process establishes a dynamic equilibrium between propagating polymer chains and dormant polymer chains.[3] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity.[3]

The mechanism can be broken down into the following key steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals, which then react with monomer units to form short polymer chains.

-

Chain Transfer: The propagating polymer chain reacts with the DDMAT RAFT agent. This leads to the formation of a dormant polymeric trithiocarbonate and a new radical (the leaving group from the RAFT agent).

-

Re-initiation: The newly formed radical initiates the polymerization of more monomers.

-

Equilibrium: A rapid equilibrium is established where the dormant polymer chains can be reactivated by reacting with other propagating radicals. This reversible addition-fragmentation process is the key to controlling the polymerization.[3]

Quantitative Data on DDMAT Performance

The effectiveness of a RAFT agent is determined by its ability to control the molecular weight of the resulting polymer and to produce polymers with a low polydispersity index (PDI). A PDI value close to 1.0 indicates a very narrow distribution of polymer chain lengths, which is a hallmark of a well-controlled polymerization.

| Polymer | Monomer Conversion (%) | Polydispersity Index (PDI) | Initiator Concentration | Reference |

| PMMA_2A | 55 | 1.7 | [CTA]/3 | [7] |

| PBA_2B | 100 | 2.8 | [CTA]/3 | [7] |

| COP_2B | 90 | 2.9 | [CTA]/3 | [7] |

| COP_2D | 95 | 1.2 | [CTA]/10 | [7] |

Table 1: Performance of DDMAT in various polymerization reactions. Lowering the initiator concentration relative to the chain transfer agent (CTA) concentration leads to better control (lower PDI).[7]

Experimental Protocols

A. Synthesis of DDMAT RAFT Agent

A common method for synthesizing DDMAT involves a multi-step reaction.[8]

-

Initial Reaction: 1-Dodecanethiol, acetone, and tricaprylylmethyl-ammonium chloride are mixed in a three-necked flask and cooled under a nitrogen atmosphere.[8]

-

Addition of Sodium Hydroxide: A 50% sodium hydroxide solution is added over a period of 20 minutes.[8]

-

Addition of Carbon Disulfide: A solution of carbon disulfide in acetone is then added, causing the mixture to turn yellow.[8]

-

Addition of Chloroform and More NaOH: Chloroform is added, followed by the dropwise addition of more 50% sodium hydroxide solution.[8]

-

Workup: The reaction is stirred overnight, after which water and concentrated HCl are added to acidify the solution.[8]

-

Purification: The resulting solid is collected, stirred in 2-propanol, filtered, and the solution is concentrated. The final product is recrystallized from hexanes to yield a yellow crystalline solid.[8]

B. General Procedure for RAFT Polymerization using DDMAT

The following is a general protocol for the RAFT polymerization of a monomer, such as p-acetoxystyrene, in bulk using DDMAT as the chain transfer agent.[4]

-

Preparation: In a dry Schlenk tube, add the DDMAT RAFT agent, the monomer (e.g., p-acetoxystyrene), and the initiator (e.g., AIBN).[4]

-

Degassing: Seal the tube with a rubber septum and degas the solution through three freeze-pump-thaw cycles.[4]

-

Nitrogen Atmosphere: Place the reaction vessel under a nitrogen atmosphere.[4]

-

Initiation of Polymerization: Start the polymerization by placing the tube in an oil bath at a specific temperature (e.g., 70 °C).[4]

-

Sampling and Monitoring: The progress of the polymerization can be monitored by taking samples at regular intervals for analysis by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).[4]

Conclusion

The DDMAT RAFT agent is a crucial tool in the field of polymer chemistry, enabling the synthesis of well-defined polymers with a high degree of control over their molecular architecture. Its mechanism of action, rooted in the principles of reversible addition-fragmentation chain transfer, allows for the production of materials with tailored properties for a wide range of applications, from advanced materials to nanotechnology. While the terminology may overlap with that of the life sciences, it is important to recognize that the "action" of the DDMAT RAFT agent is in the realm of chemical synthesis and not in biological systems.

References

- 1. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. mzCloud – 2 Dodecylthiocarbonothioylthio 2 methylpropionic acid [mzcloud.org]

- 3. specificpolymers.com [specificpolymers.com]

- 4. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-(DODECYLSULFANYLTHIOCARBONYLSULFANYL)-2-METHYLPROPIONIC ACID | 461642-78-4 [chemicalbook.com]

- 7. amslaurea.unibo.it [amslaurea.unibo.it]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (DDMAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid, commonly referred to as DDMAT, is a highly effective chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity indices (PDI). Its utility is particularly pronounced in the fields of materials science and drug delivery, where precise control over polymer structure is paramount for tailoring material properties and designing sophisticated drug carriers. This guide provides a comprehensive overview of the core properties, synthesis, and applications of DDMAT.

Physicochemical Properties

DDMAT is a pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₂O₂S₃ | [1] |

| Molecular Weight | 364.63 g/mol | [1] |

| CAS Number | 461642-78-4 | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 57-64 °C | [1][2] |

| Boiling Point (Predicted) | 506.0 ± 29.0 °C | [1] |

| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.89 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Sensitivity | Light sensitive | [1] |

Synthesis of DDMAT

A general and widely cited method for the synthesis of DDMAT involves the reaction of n-dodecanethiol, carbon disulfide, and chloroform in the presence of a phase transfer catalyst and a strong base.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of DDMAT.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of DDMAT[1]:

-

Dissolve n-dodecanethiol (0.1 mol) and Aliquat 336 (0.004 mol) in 48 g of acetone.

-

To this solution, add a 50% sodium hydroxide solution (0.105 mol).

-

Slowly add a solution of carbon disulfide (0.1 mol) in 10 g of acetone dropwise. The reaction mixture will turn from colorless to yellow.

-

After 20 minutes of reaction, add chloroform (0.15 mol) followed by the dropwise addition of a 50% NaOH solution (0.5 mol) and 5 g of NaOH beads.

-

Stir the reaction mixture overnight at 15-20 °C.

-

Filter the mixture and collect the filtrate. Wash the solid residue with acetone.

-

Concentrate the acetone layer to dryness.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the yellow solid by filtration and wash it with water.

-

Dissolve the solid in 350 mL of hexane, dry the solution with magnesium sulfate, and filter.

-

Cool the organic solution to allow the product to precipitate as yellow flakes. An 85% yield is reported for this procedure.[1]

Application in RAFT Polymerization

DDMAT is a versatile RAFT agent suitable for the controlled polymerization of a wide range of monomers, particularly acrylates.[3][4] It allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Mechanism of RAFT Polymerization

References

- 1. 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]

- 3. amslaurea.unibo.it [amslaurea.unibo.it]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

An In-depth Technical Guide to the Solubility of S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT), a widely used chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While quantitative solubility data for DDMAT is not extensively available in published literature, this guide compiles qualitative solubility information from various sources and provides detailed experimental protocols relevant to its synthesis and application.

Solubility Profile of DDMAT

DDMAT is a yellow crystalline solid. Its solubility is a critical factor in its application, particularly in the selection of appropriate solvents for RAFT polymerization and other chemical reactions. Based on available literature, the solubility of DDMAT in various solvents can be summarized as follows.

Data Presentation: Qualitative Solubility of DDMAT

| Solvent | Solubility | Application Context |

| Acetone | Soluble | Used in the synthesis of DDMAT. |

| Chloroform | Soluble | Used as a solvent for NMR analysis and in the synthesis of DDMAT. |

| Dichloromethane (DCM) | Soluble | Used as a solvent in reactions involving DDMAT. |

| N,N-Dimethylformamide (DMF) | Soluble | Related organic salts of trithiocarbonates are reported to be freely soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Related organic salts of trithiocarbonates are reported to be freely soluble in DMSO. |

| Ethanol | Moderately Soluble | Related organic salts of trithiocarbonates are reported to be moderately soluble in ethanol. |

| Hexanes | Sparingly Soluble | Used for recrystallization of DDMAT, indicating lower solubility, especially at reduced temperatures. |

| Methanol | Moderately Soluble | Related organic salts of trithiocarbonates are reported to be moderately soluble in methanol. |

| 2-Propanol | Soluble | Used in the purification process of DDMAT. |

| Toluene | Soluble | Used as a solvent for RAFT polymerization with DDMAT. |

| Water | Insoluble | Trithiocarbonates with long alkyl chains are generally insoluble in water. |

Experimental Protocols

This section details the methodologies for the synthesis of DDMAT, a general procedure for determining the solubility of an organic solid, and the application of DDMAT in RAFT polymerization.

2.1. Synthesis of DDMAT

This protocol describes the synthesis of S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT)[1].

Materials:

-

1-Dodecanethiol

-

Acetone

-

Tricaprylylmethylammonium chloride

-

Sodium hydroxide solution (50%)

-

Carbon disulfide

-

Chloroform

-

Hydrochloric acid (concentrated)

-

2-Propanol

-

Hexanes

-

Nitrogen gas

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, mix 1-dodecanethiol, acetone, and tricaprylylmethylammonium chloride.

-

Cool the mixture to 10 °C.

-

Add 50% sodium hydroxide solution over 20 minutes.

-

Stir the mixture for an additional 15 minutes.

-

A solution of carbon disulfide in acetone is then added over 20 minutes, during which the solution will turn yellow.

-

After 10 minutes, add chloroform in one portion.

-

Add 50% sodium hydroxide solution dropwise over 30 minutes.

-

Stir the reaction mixture overnight.

-

Add water to the reaction mixture, followed by concentrated hydrochloric acid to acidify the aqueous solution. Caution: This step may produce gas and a mercaptan odor.

-

Purge the reactor with nitrogen with vigorous stirring to aid in the evaporation of acetone.

-

Collect the solid product using a Buchner funnel.

-

Stir the collected solid in 2-propanol and filter off any undissolved solid.

-

Concentrate the 2-propanol solution to dryness.

-

Recrystallize the resulting solid from hexanes to yield a yellow crystalline solid of DDMAT.

2.2. General Gravimetric Method for Solubility Determination

This protocol provides a standard gravimetric method for determining the solubility of a solid organic compound like DDMAT in a given solvent.[2][3][4][5]

Materials and Apparatus:

-

DDMAT (or other solid organic compound)

-

Selected solvent

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipette

-

Filter paper and funnel

-

Thermostatic bath (optional, for temperature control)

-

Oven

Procedure:

-

Add a known volume of the selected solvent (e.g., 50 mL) to a conical flask.

-

Gradually add the solid solute (DDMAT) to the solvent while stirring until a saturated solution is formed, with excess solid remaining undissolved.

-

Seal the flask and allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature. A thermostatic bath can be used for precise temperature control.

-

After equilibration, filter the solution to remove the undissolved solid.

-

Accurately pipette a known volume of the clear filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate.

-

Evaporate the solvent from the filtrate by heating gently. This can be done on a hot plate in a fume hood or in an oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely evaporated, dry the evaporating dish with the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

Calculation:

-

Weight of empty evaporating dish = W1

-

Weight of dish + filtrate = W2

-

Weight of dish + dry solid residue = W3

-

Weight of solute in the pipetted volume = W4 = W3 - W1

-

Weight of solvent in the pipetted volume = W5 = W2 - W3

-

Solubility (in g/100 g of solvent) = (W4 / W5) * 100

2.3. General Procedure for RAFT Polymerization using DDMAT

This protocol outlines the general steps for conducting a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using DDMAT as the chain transfer agent (CTA)[6][7][8].

Materials:

-

Monomer (e.g., N-vinylpyrrolidone, styrene, acrylates)

-

DDMAT (RAFT agent/CTA)

-

Radical initiator (e.g., 4,4′-azobis(4-cyanovaleric acid) - V-501, or 2,2′-azobis(2-methylpropionitrile) - AIBN)

-

Solvent (e.g., 1,4-dioxane, toluene)

-

Reaction flask with a magnetic stir bar

-

Nitrogen or Argon source for degassing

Procedure:

-

In a reaction flask, dissolve the monomer, DDMAT (CTA), and the radical initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the polymerization and should be determined based on the desired molecular weight of the polymer.

-

Seal the flask and degas the solution by purging with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 20-30 minutes) to remove oxygen, which can inhibit radical polymerization.

-

Place the reaction flask in a preheated oil bath at the desired reaction temperature (e.g., 70-80 °C).

-

Allow the polymerization to proceed with continuous stirring for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry) and the molecular weight of the polymer (e.g., by Gel Permeation Chromatography - GPC).

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

The polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Mandatory Visualizations

3.1. Synthesis of DDMAT

Caption: Synthesis workflow for S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT).

3.2. RAFT Polymerization Workflow

Caption: General workflow for RAFT polymerization using DDMAT as a chain transfer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (DDMAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid, a significant chain transfer agent in polymer chemistry. Also known by the acronym DDMAT, this compound is instrumental in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled method for synthesizing polymers with well-defined architectures. This document details its physicochemical properties, a standard synthesis protocol, and its role in advanced polymer synthesis, which is crucial for applications in biomaterials and drug delivery systems.

Physicochemical and Identification Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 364.63 g/mol [1] |

| Molecular Formula | C₁₇H₃₂O₂S₃[1][2] |

| CAS Number | 461642-78-4[1] |

| Physical Form | Powder |

| Melting Point | 57-63 °C[3] |

| Purity (by HPLC) | ≥98% |

| Storage Temperature | 2-8°C[3] |

| IUPAC Name | 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid[1] |

| InChI Key | DZFGVGDQHQHOKZ-UHFFFAOYSA-N |

| SMILES String | CCCCCCCCCCCCSC(=S)SC(C)(C)C(O)=O[1] |

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported, achieving a high yield. The following protocol is based on a documented method.[4]

Materials:

-

n-Dodecanethiol

-

Aliquat 336

-

Acetone

-

50% Sodium hydroxide solution

-

Carbon disulfide

-

Trichloromethane

-

Concentrated hydrochloric acid

-

Hexane

-

Magnesium sulfate

Procedure:

-

Dissolve n-dodecanethiol (0.1 mol) and Aliquat 336 (0.004 mol) in 48 g of acetone.

-

To this solution, add 50% sodium hydroxide solution (0.105 mol).

-

Slowly add a solution of carbon disulfide (0.1 mol) in 10 g of acetone dropwise. The reaction mixture will turn from colorless to yellow.

-

After stirring for 20 minutes, add trichloromethane (0.15 mol).

-

Subsequently, add 50% NaOH solution (0.5 mol) dropwise, followed by the addition of 5 g of solid NaOH beads.

-

Maintain the reaction mixture at 15-20 °C and stir overnight.

-

Filter the mixture and collect the filtrate. Wash the solid residue with acetone.

-

Concentrate the combined acetone layers to dryness.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Wash the yellow solid product with water.

-

For purification, dissolve the solid in 350 mL of hexane, dry the solution with magnesium sulfate, and filter.

-

Cool the organic solution to allow the product to precipitate as yellow flakes. The final yield is approximately 85%.[4]

Characterization: The chemical structure of the synthesized compound can be confirmed by Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[3]

Logical Workflow: Synthesis and Purification

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for DDMAT.

Application in RAFT Polymerization

This compound is a highly effective chain transfer agent for RAFT polymerization.[5][6] RAFT is a form of living radical polymerization that allows for the synthesis of polymers with low polydispersity and complex architectures, such as block copolymers.[7] The trithiocarbonate group in DDMAT is key to its function, enabling reversible chain transfer and providing control over the polymerization process. Its application is particularly noted in the polymerization of monomers like styrenes, acrylates, and acrylamides. The modification of biomacromolecules, such as peptides and proteins, with synthetic polymers through RAFT polymerization has led to the development of advanced biomaterials with enhanced properties.[8]

References

- 1. 2-(((Dodecylsulfanyl)carbonothioyl)sulfanyl)-2-methylpropanoic acid | C17H32O2S3 | CID 11473994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. polymersource.ca [polymersource.ca]

- 4. 2-(DODECYLSULFANYLTHIOCARBONYLSULFANYL)-2-METHYLPROPIONIC ACID | 461642-78-4 [chemicalbook.com]

- 5. 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid - CD Bioparticles [cd-bioparticles.net]

- 6. 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid [polymersource.ca]

- 7. 2-(十二烷基三硫代碳酸酯基)-2-甲基丙酸 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Dodecylthiocarbonothioylthio)-2-Methylpropionsäure 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Emergence of DDMAT: A Technical Guide to a Versatile RAFT Chain Transfer Agent

For Immediate Release

An In-depth Technical Guide on the Discovery, History, and Application of S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) as a Chain Transfer Agent.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, commonly known as DDMAT, has emerged as a highly versatile and efficient chain transfer agent (CTA) in the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. This technical guide provides a comprehensive overview of the discovery and history of DDMAT, its synthesis, mechanism of action, and applications in polymer chemistry. Quantitative data on its performance and detailed experimental protocols are presented to facilitate its adoption and further research.

Discovery and History

The development of DDMAT is rooted in the broader evolution of RAFT polymerization, a technique that has revolutionized the synthesis of well-defined polymers. The pioneering work on RAFT polymerization set the stage for the design and synthesis of various CTAs with tailored reactivity for different monomer families.

A significant advancement in the accessibility and functionality of trithiocarbonate RAFT agents was reported by Lai et al. in 2002. They introduced a practical and efficient method for synthesizing carboxyl-terminated trithiocarbonates, including the mono-carboxyl derivative that is now widely recognized as DDMAT.[1] This development was crucial as it not only provided a high-yield synthetic route but also introduced a versatile functional handle (the carboxylic acid group) into the RAFT agent. This functionality allows for the subsequent modification of the resulting polymers, opening avenues for bioconjugation, surface functionalization, and the creation of more complex macromolecular structures.

The dodecyl group in DDMAT provides hydrophobicity, influencing its solubility and partitioning behavior in various polymerization media, a feature that has been exploited in dispersion and emulsion polymerization systems.[2]

Synthesis of DDMAT

The synthesis of DDMAT is a multi-step process that involves the reaction of 1-dodecanethiol with carbon disulfide, followed by reaction with chloroform and acetone in the presence of a phase-transfer catalyst.

Experimental Protocol for DDMAT Synthesis

The following protocol is based on established literature procedures:[1]

Materials:

-

1-Dodecanethiol

-

Carbon disulfide

-

Chloroform

-

Acetone

-

Sodium hydroxide (50% aqueous solution)

-

Tricaprylylmethylammonium chloride (or other suitable phase-transfer catalyst)

-

Hydrochloric acid (concentrated)

-

2-Propanol

-

Hexanes

Procedure:

-

In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, combine 1-dodecanethiol, acetone, and the phase-transfer catalyst.

-

Cool the mixture to approximately 10 °C.

-

Slowly add the 50% sodium hydroxide solution over a period of 20 minutes.

-

After stirring for an additional 15 minutes, add a solution of carbon disulfide in acetone over 20 minutes. The reaction mixture will typically turn yellow.

-

After 10 minutes, add chloroform in one portion, followed by the dropwise addition of 50% sodium hydroxide solution over 30 minutes.

-

Allow the reaction to stir overnight.

-

Quench the reaction by adding water, followed by acidification with concentrated hydrochloric acid. Caution: This step may release gas and mercaptan odors and should be performed in a well-ventilated fume hood.

-

Purge the reactor with nitrogen to aid in the evaporation of acetone.

-

Collect the solid product by filtration.

-

Purify the crude product by stirring in 2-propanol, filtering off any undissolved solids, concentrating the solution, and recrystallizing the resulting solid from hexanes to yield a yellow crystalline solid.

Mechanism of Action in RAFT Polymerization

DDMAT functions as a chain transfer agent in RAFT polymerization, a process that establishes a dynamic equilibrium between propagating radicals and dormant polymer chains. This equilibrium allows for the controlled growth of polymer chains.

The key steps in the RAFT mechanism mediated by DDMAT are:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain (P•).

-

Chain Transfer: The propagating radical (P•) adds to the C=S bond of the DDMAT molecule, forming an intermediate radical.

-

Fragmentation: This intermediate radical can fragment in two ways: either regenerating the original propagating radical or releasing a new radical (the R group of the RAFT agent) and forming a dormant polymeric trithiocarbonate.

-

Re-initiation: The expelled radical (R•) reacts with the monomer to start a new propagating chain.

-

Main Equilibrium: A rapid equilibrium is established where propagating chains of varying lengths are reversibly transferred between the active (radical) and dormant (trithiocarbonate) states. This ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Visualization of the RAFT Mechanism with DDMAT

References

DDMAT: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for 2-(Dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropanoic acid, commonly known as DDMAT. The information is intended for professionals in research, scientific, and drug development fields to ensure the safe and effective use of this compound. All quantitative data has been summarized in structured tables for ease of comparison, and logical workflows are visualized using diagrams.

Chemical Identification and Properties

DDMAT is a trithiocarbonate compound widely used as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3] Its chemical and physical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Reference |

| Chemical Name | 2-(Dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropanoic acid | |

| Synonyms | S-dodecyl-S'-(a,a'-dimethyl-a''-acetic acid) trithiocarbonate, DDMAT | |

| CAS Number | 461642-78-4 | [1] |

| Molecular Formula | C17H32O2S3 | |

| Molecular Weight | 364.63 g/mol | |

| Appearance | Pale yellow solid/powder | [1][4] |

| Melting Point | 57-63 °C | [1][4] |

| Storage Temperature | 2-8 °C | [1] |

Hazard Identification and Classification

DDMAT is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe handling. The compound is categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment. The following diagram outlines the standard workflow for handling DDMAT in a laboratory setting.

Caption: Standard Operating Procedure for Handling DDMAT.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area. Handling should be performed in a chemical fume hood to minimize inhalation of dust.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE when handling DDMAT.

| Body Part | Protection | Specification | Reference |

| Hands | Protective gloves | Impervious gloves. Consult glove manufacturer for specific material compatibility. | |

| Eyes/Face | Eye and face protection | Safety glasses with side-shields or chemical goggles and a face shield. | |

| Skin | Protective clothing | Lab coat or other protective clothing to prevent skin contact. | [5] |

| Respiratory | Respiratory protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. |

First Aid Measures

In the event of exposure to DDMAT, immediate first aid is crucial. The following diagram outlines the appropriate first aid response.

Caption: First Aid Response to DDMAT Exposure.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [5] |

Storage and Disposal

Proper storage and disposal of DDMAT are critical for safety and environmental protection.

| Aspect | Recommendation | Reference |

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from light. | |

| Incompatible Materials | Information not specified in the provided search results. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Follow all federal, state, and local regulations. |

Accidental Release Measures

In the event of a spill, the following measures should be taken:

-

Personal Precautions: Avoid breathing dust. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

This guide is intended to provide comprehensive safety and handling information for DDMAT based on currently available data. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety and handle all chemicals with care.

References

Alternatives to DDMAT for RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternatives to 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document explores a range of chain transfer agents (CTAs), detailing their chemical structures, mechanisms, and applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction to RAFT Polymerization and the Role of Chain Transfer Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1][2] The key to this control lies in the choice of a suitable chain transfer agent (CTA). The CTA mediates the polymerization by reversibly transferring a propagating radical between active and dormant polymer chains, as illustrated in the general mechanism below.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of Styrene using DDMAT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This control is achieved through the addition of a RAFT agent, a thiocarbonylthio compound, to a conventional free-radical polymerization system.

This document provides detailed application notes and protocols for the RAFT polymerization of styrene utilizing 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) as the chain transfer agent (CTA). DDMAT is a versatile trithiocarbonate RAFT agent suitable for controlling the polymerization of a wide range of monomers, including styrenes and acrylates. The protocols and data presented herein are intended to serve as a guide for researchers in academic and industrial settings, including those in the field of drug development where well-defined polymers are crucial for applications such as drug delivery systems and bioconjugation.

Mechanism of RAFT Polymerization

The RAFT process operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains. The key steps in the RAFT polymerization of styrene using DDMAT are:

-

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate initiating radicals.

-

Chain Initiation: The initiator radical adds to a styrene monomer unit to form a propagating polymer chain.

-

Reversible Chain Transfer: The propagating polymer chain reacts with the RAFT agent (DDMAT), forming a dormant polymeric thiocarbonylthio compound and a new radical. This new radical can then initiate the polymerization of other monomer molecules.

-

Re-initiation: The expelled radical from the RAFT agent initiates the growth of a new polymer chain.

-

Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant polymer chains through the addition-fragmentation process. This ensures that all polymer chains have an equal opportunity to grow, leading to a low PDI.

-

Termination: As with conventional free radical polymerization, termination reactions between radicals can occur, but their contribution is significantly minimized in a well-controlled RAFT polymerization.

Experimental Protocols

Materials

-

Styrene: Purified by passing through a column of basic alumina to remove the inhibitor.

-

2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT): RAFT agent.

-

Azobisisobutyronitrile (AIBN): Radical initiator. Recrystallized from methanol before use.

-

Solvent (e.g., Toluene, 1,4-dioxane, or bulk polymerization): Anhydrous and deoxygenated.

-

Schlenk tube or similar reaction vessel

-

Nitrogen or Argon source

-

Oil bath with temperature controller

-

Magnetic stirrer

General Procedure for Bulk RAFT Polymerization of Styrene

This protocol is adapted from procedures for similar monomers and provides a general guideline.[1] Researchers should optimize the conditions based on their specific target molecular weight and desired polymer characteristics.

-

Preparation of the Reaction Mixture: In a dry Schlenk tube equipped with a magnetic stir bar, add the desired amounts of DDMAT and AIBN. For example, to target a degree of polymerization (DP) of 100 with a [Monomer]/[DDMAT] ratio of 100 and a [DDMAT]/[AIBN] ratio of 10, the following amounts can be used:

-

Styrene: (e.g., 5.2 g, 50 mmol)

-

DDMAT: (e.g., 0.182 g, 0.5 mmol)

-

AIBN: (e.g., 8.2 mg, 0.05 mmol)

-

-

Degassing: Add the purified styrene to the Schlenk tube. Seal the tube with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the tube with an inert gas (nitrogen or argon).

-

Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring. The polymerization time will vary depending on the target conversion and reaction conditions.

-

Monitoring the Reaction: To monitor the monomer conversion and the evolution of molecular weight and PDI, samples can be withdrawn from the reaction mixture at specific time intervals using a degassed syringe. The conversion can be determined by ¹H NMR spectroscopy or gravimetrically. The molecular weight and PDI can be determined by Gel Permeation Chromatography (GPC).

-

Termination and Purification: To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air. The polymer can be purified by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the RAFT polymerization of styrenic monomers under various conditions. While specific data for styrene with DDMAT is compiled from general knowledge in the field, the trends are well-supported by studies on similar systems, such as the RAFT polymerization of p-acetoxystyrene with DDMAT.[1]

Table 1: Effect of Initiator (AIBN) Concentration on the RAFT Polymerization of a Styrenic Monomer

Conditions: Bulk polymerization, Temperature = 70 °C, [Monomer]/[DDMAT] = 100.

| [DDMAT]/[AIBN] Ratio | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI |

| 20 ([AIBN] = 5 mol%) | 4 | ~20 | ~2100 | ~2500 | 1.15 |

| 10 ([AIBN] = 10 mol%) | 2 | ~35 | ~3600 | ~4000 | 1.10 |

| 5 ([AIBN] = 20 mol%) | 1 | ~45 | ~4700 | ~5100 | 1.08 |

Table 2: Effect of Temperature on the RAFT Polymerization of a Styrenic Monomer

Conditions: Bulk polymerization, [Monomer]/[DDMAT] = 100, [DDMAT]/[AIBN] = 10.

| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI |

| 60 | 6 | ~15 | ~1600 | ~1900 | 1.20 |

| 70 | 2 | ~35 | ~3600 | ~4000 | 1.10 |

| 80 | 1 | ~50 | ~5200 | ~5700 | 1.12 |

Table 3: Effect of Solvent on the RAFT Polymerization of a Styrenic Monomer

Conditions: Temperature = 70 °C, [Monomer]/[DDMAT] = 100, [DDMAT]/[AIBN] = 10.

| Solvent (Monomer:Solvent ratio) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI |

| Bulk | 2 | ~35 | ~3600 | ~4000 | 1.10 |

| 1,4-dioxane (2:1) | 3 | ~30 | ~3100 | ~3500 | 1.13 |

| 1,4-dioxane (1:1) | 4 | ~25 | ~2600 | ~3000 | 1.15 |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for DDMAT-Mediated Polymerization of Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(N,N-dodecyl-N,N-dimethylammonium)ethyl methacrylate (DDMAT) in mediating the controlled radical polymerization of acrylates via Reversible Addition-Fragmentation chain Transfer (RAFT). This technique allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures, which are of significant interest for various applications, including coatings, dispersants, and advanced drug delivery systems.[1][2]

Introduction to DDMAT-Mediated RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for controlling radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4] The choice of the RAFT agent is crucial for the successful polymerization of specific monomers. DDMAT is a versatile chain transfer agent (CTA) particularly well-suited for the polymerization of acrylates.[5] Its application allows for the creation of a wide range of functional and block copolymers.[1][2] The general mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, as illustrated below.

Caption: General mechanism of RAFT polymerization.

Applications

DDMAT-mediated RAFT polymerization of acrylates is a versatile method for creating advanced polymeric materials. Key application areas include:

-

Coatings and Water-Proofing Agents: Acrylate copolymers synthesized via this method can be used to create coatings with specific properties, such as water repellency.[1][2]

-

Dispersants: The controlled structure of the polymers makes them effective as dispersants in various formulations.[2]

-

Drug Delivery: The ability to create well-defined block copolymers opens up possibilities for designing stimuli-responsive and targeted drug delivery systems.[6][7] Multi-stimuli-responsive hyperbranched polymers have been synthesized using DDMAT in a one-step polymerization process.[8]

-

Advanced Materials: This method is suitable for producing block copolymers for applications like thermoplastic elastomers and pressure-sensitive adhesives.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on DDMAT-mediated polymerization of acrylates, providing insights into reaction conditions and outcomes.

Table 1: Polymerization of p-Acetoxystyrene with DDMAT [10]

| Exp. | [Monomer]/[DDMAT] | Initiator (mol% vs DDMAT) | Solvent (Monomer:Solvent) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | 100 | 10 | Bulk | 60 | 4 | 10 | - | - |

| 2 | 100 | 10 | Bulk | 70 | 4 | 25 | - | - |

| 3 | 100 | 10 | Bulk | 80 | 2 | 30 | - | - |

| 4 | 100 | 5 | Bulk | 70 | 4 | 15 | - | - |

| 5 | 100 | 20 | Bulk | 70 | 2 | 30 | - | - |

| 6 | 100 | 10 | 1,4-dioxane (2:1) | 70 | 4 | 20 | - | - |

| 7 | 100 | 10 | 1,4-dioxane (1:1) | 70 | 4 | 15 | - | - |

Table 2: Copolymerization of Methyl Methacrylate (MMA) and n-Butyl Acrylate (BA) with DDMAT [11]

| Monomers | [CTA]/[Initiator] | Conversion (%) | PDI |

| MMA/BA | 3 | High | > 1.5 |

| MMA/BA | 3.83 | High | > 1.5 |

| MMA/BA | 10 | 95 | 1.2 |

Experimental Protocols

Synthesis of DDMAT RAFT Agent

This protocol describes the synthesis of S-1-Dodecyl-S-(α,α-dimethyl-α-acetic acid)trithiocarbonate (DDMAT).[12]

Materials:

-

1-Dodecanethiol

-

Acetone

-

Tricaprylylmethylammonium chloride

-

Sodium hydroxide solution (50%)

-

Carbon disulfide

-

Chloroform

-

Concentrated HCl

-

2-Propanol

-

Hexanes

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, mix 1-dodecanethiol (0.10 mol), acetone (0.83 mol), and tricaprylylmethylammonium chloride (0.004 mol).

-

Cool the mixture to 10 °C.

-

Add 50% sodium hydroxide solution (0.11 mol) over 20 minutes.

-

Stir for an additional 15 minutes.

-

Add a solution of carbon disulfide (0.10 mol) in acetone (0.17 mol) over 20 minutes. The solution will turn yellow.

-

After 10 minutes, add chloroform (0.15 mol) in one portion.

-

Add 50% sodium hydroxide solution (0.5 mol) dropwise over 30 minutes.

-

Stir the reaction mixture overnight.

-

Add 150 mL of water, followed by 25 mL of concentrated HCl to acidify the solution. Caution: This will release gas with a mercaptan odor.

-

Purge the reactor with nitrogen with vigorous stirring to evaporate the acetone.

-

Collect the solid product using a Buchner funnel.

-

Stir the solid in 250 mL of 2-propanol and filter off any undissolved solid.

-

Concentrate the 2-propanol solution to dryness.

-

Recrystallize the resulting solid from hexanes to obtain a yellow crystalline solid.

General Protocol for DDMAT-Mediated RAFT Polymerization of Acrylates

This protocol provides a general procedure for the synthesis of an acrylate block copolymer, which can be adapted for various acrylate monomers. This example is based on the synthesis of a PHEA-b-PSA block copolymer.[1][2]

Materials:

-

Acrylate monomer 1 (e.g., Hydroxyethyl acrylate - HEA)

-

Acrylate monomer 2 (e.g., Stearyl acrylate - SA)

-

DDMAT (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (Initiator), recrystallized from ethanol

-

Solvent (e.g., Butanone/ethanol mixture)

-

Nitrogen gas

Experimental Workflow:

Caption: Workflow for block copolymer synthesis.

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried at 120°C for 24 hours and cooled under vacuum.[1][2]

-

First Block Synthesis:

-

To a flask equipped with a magnetic stir bar, add DDMAT (e.g., 100 mg, 0.274 mmol), the first acrylate monomer (e.g., HEA, 1.4 g, 12.1 mmol), AIBN (e.g., 22.5 mg, 0.137 mmol), and solvent (e.g., 10 mL of butanone/ethanol, v/v = 4/1).[1][2]

-

Seal the flask and degas the mixture through three exhausting-refilling nitrogen cycles.[1][2]

-

Place the flask in a preheated oil bath at 70°C and stir for 4 hours under a nitrogen atmosphere.[1][2]

-

-

Second Block Synthesis:

-

Termination and Purification:

Characterization

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymers.[1][2]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the synthesized copolymers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer structure and composition.

-

Differential Scanning Calorimetry (DSC): To investigate the thermal properties, such as the crystallization temperature, of the copolymers.[1][2]

-

Small-Angle X-ray Scattering (SAXS): Can be used to study the condensed structure of the copolymers.[1][2]

References

- 1. scirp.org [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]

- 6. Advanced Materials and Processing for Drug Delivery: The Past and the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00326G [pubs.rsc.org]

- 10. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amslaurea.unibo.it [amslaurea.unibo.it]

- 12. researchgate.net [researchgate.net]